molecular formula C10H11F2N3O2 B1479261 6-(4,4-Difluoropiperidin-1-yl)pyrimidine-4-carboxylic acid CAS No. 2006966-81-8

6-(4,4-Difluoropiperidin-1-yl)pyrimidine-4-carboxylic acid

Cat. No. B1479261
CAS RN: 2006966-81-8
M. Wt: 243.21 g/mol
InChI Key: ILEGNABMAJYWNM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives has been extensively studied. For instance, Müller’s group developed a method to synthesize pyrimidines by the reaction of acid chlorides and terminal alkynes under Sonogashira conditions . Another method involves the reaction of (hetero)aroyl chlorides with (trimethylsilyl)-acetylene in the presence of triethylamine, THF, and methyl cyanide under Sonogashira coupling conditions .


Molecular Structure Analysis

The molecular structure of DFPC is based on the pyrimidine scaffold, which is a six-membered ring containing two nitrogen atoms. The molecule also contains a difluoropiperidinyl group and a carboxylic acid group.


Chemical Reactions Analysis

Pyrimidine compounds, including DFPC, can undergo various chemical reactions. For example, they can be synthesized from diacetyl ketene, enaminonitrile, alkynes, (trimethylsilyl) acetylene, α-methyl or α-methylene ketones, and (hetero)aryl iodides .


Physical And Chemical Properties Analysis

The physical and chemical properties of DFPC include its molecular formula (C10H11F2N3O2) and molecular weight (243.21 g/mol). Other properties such as solubility, melting point, boiling point, etc., are not provided in the retrieved papers.

Scientific Research Applications

Synthesis and Biological Applications

A variety of research applications focus on the synthesis and potential biological applications of compounds related to 6-(4,4-Difluoropiperidin-1-yl)pyrimidine-4-carboxylic acid. These compounds have been explored for their roles in developing new pharmaceuticals, particularly in targeting specific biological pathways and diseases.

One significant area of research involves the development of novel ruthenium(II) complexes that incorporate pyrimidine derivatives for potential biosensing and biomedical applications. These complexes have shown promise in photoinduced CO-release studies, indicating their potential as therapeutic agents or in drug delivery systems due to their ability to release carbon monoxide in a controlled manner upon illumination (Bischof et al., 2013).

Additionally, research has been conducted on the synthesis of chromeno[2,3-d]pyrimidinone derivatives, demonstrating the utility of pyrimidine derivatives in the creation of compounds with antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Ghashang et al., 2013).

Chemical Synthesis and Functionalization

The chemical synthesis and functionalization of pyrimidine derivatives have been extensively studied, offering pathways to a wide range of compounds with varying biological activities. For instance, the synthesis of methyl esters of 5-amino-4-(substituted amino)pyrrolo[2,3-d]pyrimidine-6-carboxylic acids highlights the versatility of pyrimidine derivatives in synthesizing compounds with potential fungicidal properties (Тумкявичюс et al., 2013).

Another area of research focuses on the parallel synthesis of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides, demonstrating the synthetic flexibility of pyrimidine derivatives for producing a library of compounds. This research may lead to the discovery of new pharmacologically active molecules (Črček et al., 2012).

Optical and Electronic Properties

The exploration of thiopyrimidine derivatives for their nonlinear optical (NLO) properties suggests the potential of pyrimidine derivatives in optoelectronic applications. The study of their electronic, linear, and nonlinear optical properties through both theoretical and experimental approaches underlines the importance of these compounds in the development of materials with advanced optical functionalities (Hussain et al., 2020).

Future Directions

The future directions for the study and application of DFPC and similar pyrimidine derivatives could include further exploration of their synthesis methods, investigation of their biological activities, and development of their potential applications in various fields .

properties

IUPAC Name

6-(4,4-difluoropiperidin-1-yl)pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N3O2/c11-10(12)1-3-15(4-2-10)8-5-7(9(16)17)13-6-14-8/h5-6H,1-4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEGNABMAJYWNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=NC=NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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